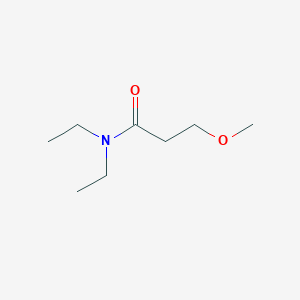![molecular formula C8H9N3 B11922585 2'H-Spiro[cyclopropane-1,3'-imidazo[1,2-a]pyrimidine] CAS No. 297182-41-3](/img/structure/B11922585.png)
2'H-Spiro[cyclopropane-1,3'-imidazo[1,2-a]pyrimidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’H-Spiro[cyclopropane-1,3’-imidazo[1,2-a]pyrimidine] is a heterocyclic compound that features a unique spiro structure. This compound is part of the imidazo[1,2-a]pyrimidine family, known for its diverse biological activities and applications in medicinal chemistry. The spiro arrangement, where a cyclopropane ring is fused to the imidazo[1,2-a]pyrimidine core, imparts unique chemical and physical properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’H-Spiro[cyclopropane-1,3’-imidazo[1,2-a]pyrimidine] typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of imidazo[1,2-a]pyrimidine derivatives with cyclopropane precursors under basic conditions. The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .
Analyse Chemischer Reaktionen
Types of Reactions: 2’H-Spiro[cyclopropane-1,3’-imidazo[1,2-a]pyrimidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2’H-Spiro[cyclopropane-1,3’-imidazo[1,2-a]pyrimidine] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Utilized in the development of new materials with unique chemical properties.
Wirkmechanismus
The mechanism of action of 2’H-Spiro[cyclopropane-1,3’-imidazo[1,2-a]pyrimidine] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical processes. For instance, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Spiro[cyclopropane-1,2’-steroids]: Known for their biological activities, including diuretic and antiandrogenic effects.
Spiro[cyclopropane-1,9’-fluorene]: Exhibits unique conformational properties and is used in organic synthesis.
Spiro[imidazo[1,2-a]pyridine-3,2-indan]-2(3H)-one: Acts as an Alzheimer’s disease progression inhibitor and cognitive enhancer.
Uniqueness: 2’H-Spiro[cyclopropane-1,3’-imidazo[1,2-a]pyrimidine] stands out due to its specific spiro structure, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
297182-41-3 |
|---|---|
Molekularformel |
C8H9N3 |
Molekulargewicht |
147.18 g/mol |
IUPAC-Name |
spiro[2H-imidazo[1,2-a]pyrimidine-3,1'-cyclopropane] |
InChI |
InChI=1S/C8H9N3/c1-4-9-7-10-6-8(2-3-8)11(7)5-1/h1,4-5H,2-3,6H2 |
InChI-Schlüssel |
BZWOIDNJPSSWHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CN=C3N2C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2,5-Dioxaspiro[3.5]nonan-8-ol](/img/structure/B11922552.png)



